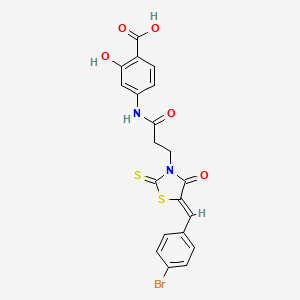
(Z)-4-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-4-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C20H15BrN2O5S2 and its molecular weight is 507.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-4-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid, a thiazolidinone derivative, has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, antitumor, and immunomodulatory effects. This article reviews the biological activities of this compound based on diverse research findings.
- Molecular Formula : C₁₈H₁₈BrN₃O₃S
- Molecular Weight : 448.36 g/mol
- CAS Number : 301687-68-3
1. Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, the compound exhibited notable inhibition of growth, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results suggest that the compound may be a candidate for developing new antimicrobial agents .
2. Antitumor Activity
The antitumor potential of this compound has been evaluated in vitro against several cancer cell lines, including K562 (human chronic myeloid leukemia) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 83.20 ± 2.25 |
| MCF-7 | >100 |
| HCT116 | >100 |
The compound showed a moderate cytotoxic effect on K562 cells but was less effective on other tested lines compared to doxorubicin, a standard chemotherapeutic agent .
3. Immunomodulatory Effects
Immunological studies revealed that the compound influences the levels of various cytokines and immunoglobulins in laboratory animals. Notably, it significantly increased interleukin levels, which are crucial for immune response modulation.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-2 | 115.7 | 144 |
| IL-6 | 257.6 | 285.2 |
| TNF-α | 44.5 | 58.2 |
These findings indicate that the compound may enhance immune function, suggesting its potential use in immunotherapy .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The results indicated strong binding interactions with protein tyrosine phosphatase type IVA (PTP4A3), which is implicated in cancer progression.
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
|---|---|---|
| PTP4A3 | -9.43 | 0.121 |
| VEGFR2 | -9.07 | 0.225 |
These interactions suggest that the compound may act as an effective inhibitor of these targets, further supporting its antitumor activity .
Pharmacokinetic Properties
Pharmacokinetic analysis shows promising characteristics for oral bioavailability and absorption:
- GI Absorption : High
- Blood-Brain Barrier Permeability : No
- CYP Inhibition : Inhibits CYP1A2, CYP2C19, and CYP3A4
Such properties are essential for evaluating the therapeutic potential of new drug candidates .
Eigenschaften
IUPAC Name |
4-[3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O5S2/c21-12-3-1-11(2-4-12)9-16-18(26)23(20(29)30-16)8-7-17(25)22-13-5-6-14(19(27)28)15(24)10-13/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKAKJULKPIRRC-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














